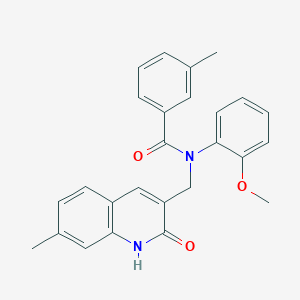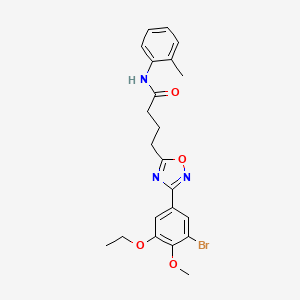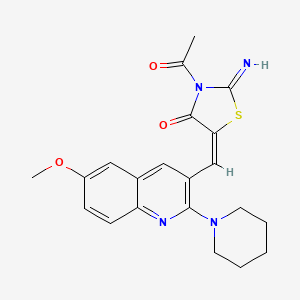
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the stabilization of various oncogenic proteins, and its inhibition leads to the degradation of these proteins, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide have been studied extensively. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide in lab experiments include its specificity towards HSP90, its ability to induce apoptosis in cancer cells, and its potential as a treatment for various types of cancer. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further research to optimize its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. These include optimizing its synthesis method, studying its efficacy and safety in preclinical and clinical trials, exploring its potential as a combination therapy with other anti-cancer drugs, and investigating its potential applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.
Conclusion:
In conclusion, 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has shown promising results in scientific research as a potential treatment for cancer. Its mechanism of action involves the inhibition of HSP90, leading to the degradation of oncogenic proteins and inhibition of tumor growth. Although it has some limitations, further research is needed to optimize its efficacy and safety and to explore its potential applications in other diseases.
Synthesemethoden
The synthesis method of 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide involves the reaction of 4-aminobenzamide with p-tolyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 2-hydroxy-8-methylquinoline-3-carbaldehyde to form the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The 4-(tert-butyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-9-15-25(16-10-19)31(28(33)21-11-13-24(14-12-21)29(3,4)5)18-23-17-22-8-6-7-20(2)26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSTGKNMBIHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(2-hydroxy-8-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

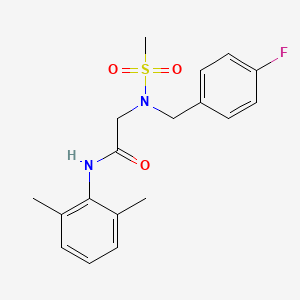
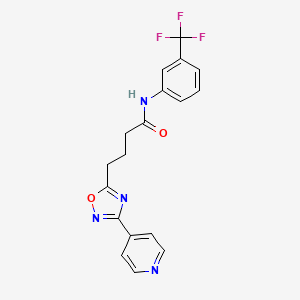



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
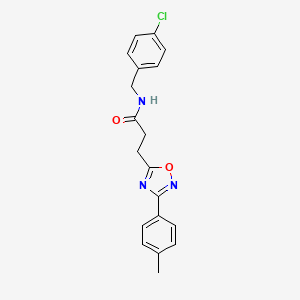
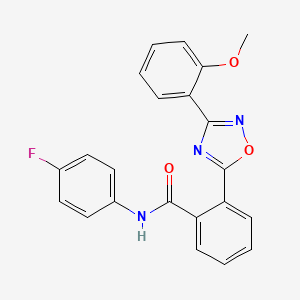
![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)
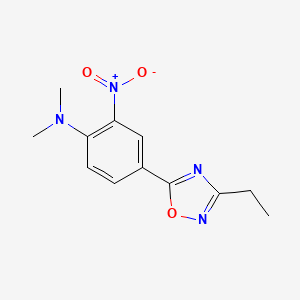
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)
